molecular formula C9H10Cl2N2 B2706769 4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 2126162-66-9

4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B2706769
CAS No.: 2126162-66-9
M. Wt: 217.09
InChI Key: AZWXTVMUTQMEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Evolution of Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine core, commonly referred to as 7-azaindole, first gained attention in the mid-20th century as a bioisostere of indole. Early synthetic routes, such as the Chichibabin reaction, enabled limited access to this heterocyclic system, but yields remained suboptimal. A breakthrough occurred in the 1990s with Merck's development of azaindole synthesis via palladium-catalyzed cross-coupling, which improved scalability for drug discovery programs. Contemporary methods, exemplified by the four-step protocol involving 2-aminopyridine and 2-chloroacetaldehyde, now achieve yields exceeding 60% while minimizing hazardous intermediates.

The structural evolution of this scaffold has been driven by its unique electronic properties. The nitrogen at position 7 creates a hydrogen-bond donor-acceptor pair that mimics adenine, enabling competitive inhibition of ATP-binding kinases. This feature was exploited in the development of TNIK inhibitors, where 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated sub-nanomolar IC~50~ values against Traf2- and NCK-interacting kinase.

Privileged Scaffold Classification in Drug Discovery

Pyrrolo[2,3-b]pyridine meets all criteria for a privileged scaffold:

  • Structural versatility : The four substitutable positions (C-2, C-3, C-4, and N-1) permit extensive functionalization. For instance, ethyl groups at C-3 enhance hydrophobic interactions in kinase binding pockets.
  • Target promiscuity : Derivatives modulate diverse targets including CSF1R, TNIK, and IL-2 secretion pathways.
  • Drug-like properties : The scaffold’s moderate logP (~2.1 for 4-chloro derivatives) and molecular weight (<300 Da) comply with Lipinski’s rules.

Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives

Derivative Target IC~50~ Key Modification
Compound 12b CSF1R 1.2 nM Pyridin-3-ylmethyl
TNIK inhibitor TNIK <1 nM C-3 methoxy group
4-Chloro-3-ethyl N/A N/A C-3 ethyl, C-4 chloro

Pharmacological Significance of 7-Azaindole Core Structure

The 7-azaindole nucleus demonstrates unique pharmacokinetic advantages over indole:

  • Enhanced metabolic stability : Replacement of the C-7 carbon with nitrogen reduces CYP450-mediated oxidation. Studies show a 3-fold increase in hepatic microsomal stability compared to indole analogs.
  • Improved solubility : The electron-deficient ring system increases water solubility by 40-60% relative to indole derivatives, as evidenced by clathrate formation studies.
  • Target engagement : In TNIK inhibition, the 7-azaindole core forms critical hydrogen bonds with Glu96 and Lys54 residues, explaining its 100-fold potency advantage over benzimidazole analogs.

Recent applications extend beyond kinase inhibition. 7-Azaindole derivatives conjugated with nitro groups at C-4 exhibit coronary vasodilation activity, reducing systolic blood pressure by 15-20 mmHg in normotensive rat models.

Research Trajectory and Current Academic Focus Areas

Three dominant trends characterize contemporary research:

  • Synthetic methodology : Flow chemistry approaches are being adapted for the Buchwald-Hartwig amination step, reducing reaction times from 12 hours to <90 minutes while maintaining yields above 75%.
  • Fragment-based drug design : The 4-chloro-3-ethyl moiety serves as a anchor point for growing molecules toward secondary binding pockets. Hybridization with Pexidartinib fragments has yielded CSF1R inhibitors with picomolar cellular potency.
  • C-H functionalization : Late-stage diversification via palladium-catalyzed C-H activation allows introduction of fluorinated groups at C-5, addressing metabolic liabilities in early-generation compounds.

Ongoing clinical trials focus on optimizing the hydrochloride salt form of 4-chloro-3-ethyl derivatives to enhance oral bioavailability. Preformulation studies indicate the hydrochloride counterion improves aqueous solubility by 2.5-fold compared to free base forms, without compromising membrane permeability.

Properties

IUPAC Name

4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-2-6-5-12-9-8(6)7(10)3-4-11-9;/h3-5H,2H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWXTVMUTQMEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=NC=CC(=C12)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-66-9
Record name 4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethylation: Introduction of the ethyl group using ethylating agents like ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride has shown potential in various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, studies have demonstrated effectiveness against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells .
  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound interacts with specific molecular targets, including enzymes involved in various biochemical pathways. Its potential as an enzyme inhibitor suggests applications in treating diseases caused by enzyme dysregulation .

Biological Mechanisms

The action mechanism of this compound involves:

  • Target Interaction : The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
  • Biochemical Pathways : It is known to impact pathways related to cell proliferation and migration, potentially influencing processes like angiogenesis .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural properties allow it to serve as a building block for synthesizing more complex molecules .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study published in the Bulletin of the Chemical Society of Ethiopia reported on novel derivatives exhibiting anticancer and anti-inflammatory activities .
  • Research conducted on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes linked to metabolic disorders .

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 3 and 4 of the pyrrolo[2,3-b]pyridine core, altering physicochemical and biological properties:

Compound Name Substituents (Position) CAS Number Similarity Score* Key Properties/Applications
4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine HCl Cl (4), C₂H₅ (3) 1818847-83-4 - Kinase inhibition; enhanced solubility via HCl salt
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine Cl (4), NH₂ (3) 1000340-38-4 0.81 Intermediate for kinase inhibitors
4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Cl (4), NO₂ (3) - - Research applications in heterocyclic chemistry
4-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine OCH₃ (4), NO₂ (3) 1190314-57-8 0.68 Potential precursor for functionalized derivatives

*Similarity scores (0–1) based on structural alignment with the target compound .

Analysis :

  • Electron-withdrawing groups (e.g., Cl, NO₂) at position 4 enhance electrophilicity, facilitating nucleophilic substitution reactions in drug development .
  • Hydrophobic substituents (e.g., ethyl, trifluoromethyl) at position 3 improve membrane permeability and target binding .
  • Amine groups at position 3 (CAS 1000340-38-4) enable further functionalization, such as coupling with carboxylic acids or sulfonyl chlorides .

Key Differences :

  • Nitro Derivatives: Nitration at position 3 requires HNO₃/H₂SO₄ under controlled conditions .
  • Amine Derivatives : Catalytic hydrogenation or reductive amination is used for NH₂ group introduction .

Comparison :

  • The ethyl group in the target compound may enhance selectivity for kinases over adenosine receptors, reducing off-target effects compared to thieno[2,3-b]pyridines .
  • Hydrochloride salts improve bioavailability, as seen in pexidartinib, which exhibits 60% oral bioavailability in preclinical models .

Biological Activity

4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by a chloro group at the 4th position and an ethyl group at the 3rd position on the pyrrolo[2,3-b]pyridine ring, has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

  • IUPAC Name : 4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine; hydrochloride
  • CAS Number : 2126162-66-9
  • Molecular Formula : C9H10ClN2·HCl
  • Molecular Weight : 220.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates potential mechanisms including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives, including this compound. Research indicates that compounds within this class may exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : In vitro studies have shown that certain derivatives display significant cytotoxicity against ovarian and breast cancer cell lines while exhibiting lower toxicity towards healthy cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary investigations suggest that it may possess activity against a range of bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition (MIC < 12.5 µg/mL)
Escherichia coliLower activity compared to S. aureus

Antiviral Activity

Some studies have investigated the antiviral properties of pyrrolopyridine derivatives, indicating potential effectiveness against viruses such as HIV. Certain derivatives have shown moderate activity in inhibiting HIV replication, suggesting a structure-activity relationship where specific substituents enhance antiviral efficacy .

Case Studies and Research Findings

  • Anticancer Study : A recent study synthesized several pyrrolopyridine derivatives and evaluated their cytotoxic effects on cancer cell lines. The most promising compound exhibited significant anticancer activity with an IC50 value below 10 µM against ovarian cancer cells .
  • Antimicrobial Investigation : Another study focused on the antimicrobial properties of pyrrolopyridines, revealing that several derivatives exhibited potent activity against Mycobacterium tuberculosis, with MIC values suggesting strong efficacy compared to traditional antibiotics like isoniazid .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis involves halogenation and alkylation steps. For example:

  • Step 1 : Alkylation using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) .
  • Step 2 : Suzuki-Miyaura coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 105°C .
  • Final Halogenation : HCl treatment to form the hydrochloride salt. Critical Parameters :
  • Catalyst purity (Pd-based catalysts preferred for cross-coupling).
  • Solvent polarity (THF/dioxane mixtures enhance reaction efficiency).
  • Temperature control to avoid side reactions (e.g., over-nitration).
Reaction StepReagents/ConditionsYield RangeReference
AlkylationNaH, MeI, THF, 0°C→rt60-75%
Suzuki CouplingPd(PPh₃)₄, dioxane/H₂O, 105°C45-65%

Q. What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Provides definitive bond lengths/angles (e.g., mean C–C bond deviation = 0.004 Å, R factor = 0.052) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C3, chlorine at C4).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 181.62 g/mol for the free base) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, protective eyewear, and lab coats to avoid skin contact .
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with THF/dioxane for solubility and reactivity .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.

Q. What strategies identify and quantify impurities in the hydrochloride salt form?

Methodological Answer:

  • HPLC-MS : Detect common impurities like dechlorinated byproducts or residual palladium .
  • Pharmacopeial Standards : Compare with EP/JP reference standards (e.g., Impurity L(EP): Risperidone intermediate) .
Impurity TypeDetection MethodAcceptable LimitReference
Dechlorinated ByproductHPLC (UV 254 nm)≤0.15%
Residual SolventGC-MS≤500 ppm

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Dynamic NMR Studies : Variable-temperature NMR to detect conformational changes in solution.
  • DFT Calculations : Compare experimental X-ray data with computed structures (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. What methodologies are used to study structure-activity relationships (SAR) for pyrrolopyridine derivatives?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., fluoro, methyl) at C3/C5 to assess bioactivity changes .
  • In Vitro Assays : Test kinase inhibition (e.g., PI3Kδ for compounds like Parsaclisib hydrochloride) using IC₅₀ measurements .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light Sensitivity : Store in amber vials to prevent photolytic decomposition (common in halogenated heterocycles) .

Q. What computational tools predict reactivity or metabolic pathways for this compound?

Methodological Answer:

  • Retrosynthesis Tools : Use Reaxys or Pistachio databases to propose synthetic pathways .
  • ADME Prediction : SwissADME or pkCSM to forecast bioavailability and cytochrome P450 interactions.

Q. How can bioactivity assays be designed to evaluate pharmacological potential?

Methodological Answer:

  • Target Selection : Focus on kinases (e.g., JAK/STAT) based on structural analogs like Forodesine Hydrochloride (T-cell malignancy studies) .
  • Dose-Response Curves : Use 3D tumor spheroid models to measure cytotoxicity and IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.